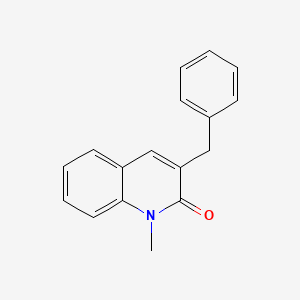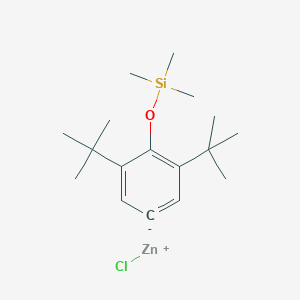![molecular formula C12H8N2OS B14315544 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate CAS No. 106183-47-5](/img/structure/B14315544.png)
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate is a chemical compound that features a diazonium group attached to a phenyl ring, which is further substituted with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process begins with the preparation of 2-(thiophen-2-yl)aniline, which is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity. Industrial production would also require stringent safety measures due to the reactive nature of diazonium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions:
Applications De Recherche Scientifique
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate primarily involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The diazonium group can act as an electrophile, facilitating nucleophilic substitution and coupling reactions. The thiophene ring can also participate in π-π interactions and electron-donating effects, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethylamine: An aromatic amine with a thiophene ring, used in the synthesis of various organic compounds.
Thiophene-2-carboxaldehyde: A thiophene derivative used as an intermediate in organic synthesis.
2,2’-Bithiophene: A dimer of thiophene, used in the development of conducting polymers and organic semiconductors.
Uniqueness
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate is unique due to the presence of both a diazonium group and a thiophene ring in its structure. This combination imparts distinct reactivity and potential applications that are not commonly found in other similar compounds. The diazonium group allows for versatile chemical modifications, while the thiophene ring contributes to the compound’s electronic properties and stability.
Propriétés
Numéro CAS |
106183-47-5 |
|---|---|
Formule moléculaire |
C12H8N2OS |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
2-diazo-1-(2-thiophen-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H8N2OS/c13-14-8-11(15)9-4-1-2-5-10(9)12-6-3-7-16-12/h1-8H |
Clé InChI |
KIUXSNLFXDPWST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



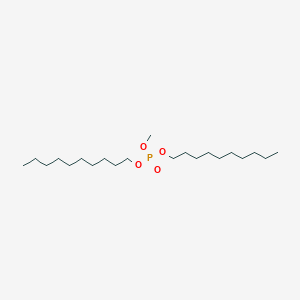
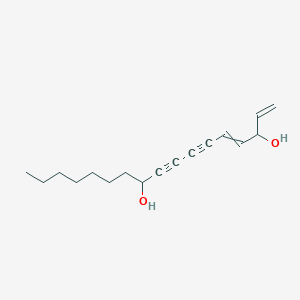
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

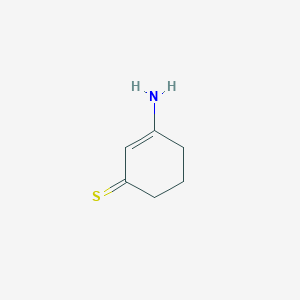
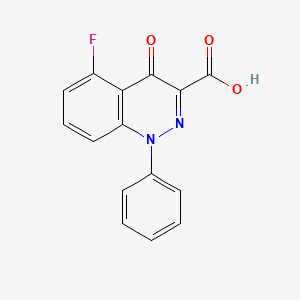

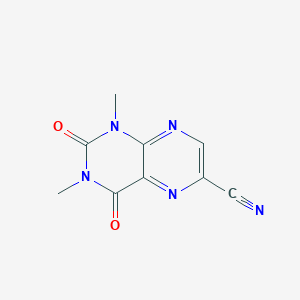
![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
